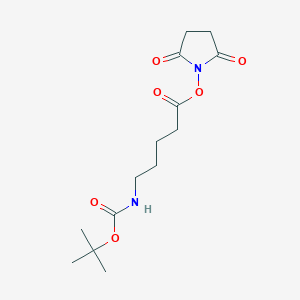
Boc-5-aminopentanoic NHS ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-5-aminopentanoic NHS ester is a compound that contains an N-hydroxysuccinimide ester and a tert-butoxycarbonyl (t-Boc) protected amine group. This compound is commonly used as a linker in bioconjugation processes, where it facilitates the attachment of various molecules to proteins, oligonucleotides, and other amine-containing molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-5-aminopentanoic NHS ester typically involves the reaction of Boc-5-aminopentanoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under mild conditions to ensure the stability of the t-Boc protecting group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Boc-5-aminopentanoic NHS ester undergoes several types of chemical reactions, including:
Substitution Reactions: The NHS ester reacts with primary amines to form stable amide bonds.
Deprotection Reactions: The t-Boc group can be removed under mild acidic conditions to yield a free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary amines, and the reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at room temperature.
Deprotection Reactions: Mild acids such as trifluoroacetic acid (TFA) are used to remove the t-Boc group.
Major Products Formed
Substitution Reactions: The major product is an amide bond formed between the NHS ester and the primary amine.
Deprotection Reactions: The major product is a free amine after the removal of the t-Boc group.
Scientific Research Applications
Boc-5-aminopentanoic NHS ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Boc-5-aminopentanoic NHS ester involves the formation of stable amide bonds through the reaction of the NHS ester with primary amines. The t-Boc group protects the amine functionality during the reaction and can be removed under mild acidic conditions to yield a free amine. This allows for selective and efficient bioconjugation .
Comparison with Similar Compounds
Similar Compounds
5-Aminovaleric acid:
N-Hydroxysuccinimide esters: These esters are commonly used in bioconjugation but may not have the same stability and selectivity as Boc-5-aminopentanoic NHS ester.
Uniqueness
This compound is unique due to its dual functionality, combining the stability of the t-Boc protecting group with the reactivity of the NHS ester. This makes it a versatile and efficient linker for various bioconjugation applications .
Properties
Molecular Formula |
C14H22N2O6 |
|---|---|
Molecular Weight |
314.33 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
InChI |
InChI=1S/C14H22N2O6/c1-14(2,3)21-13(20)15-9-5-4-6-12(19)22-16-10(17)7-8-11(16)18/h4-9H2,1-3H3,(H,15,20) |
InChI Key |
QAENTERJKMCDPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(=O)ON1C(=O)CCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


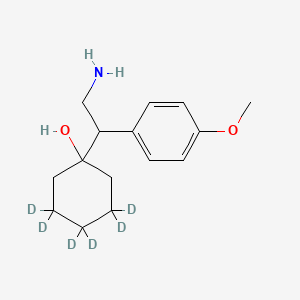


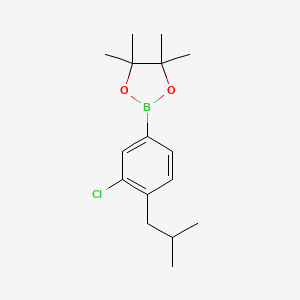
![(E)-1-(10-Carboxydecyl)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium bromide](/img/structure/B13714344.png)

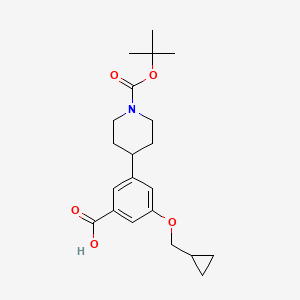
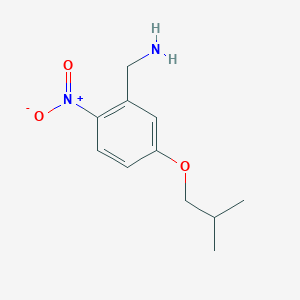
![(1-(Cyclopropylmethyl)-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13714366.png)



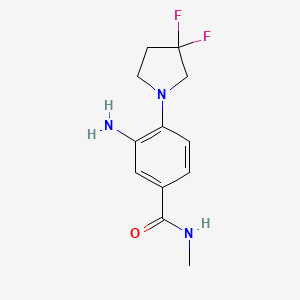
![Ethyl 3'-chloro-4'-sulfamoyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B13714411.png)
